

2-Chloro-3-(difluoromethoxy)pyrazine molecular weight

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Compound of Interest

Compound Name:	2-Chloro-3-(difluoromethoxy)pyrazine
CAS No.:	1261634-52-9
Cat. No.:	B1459810

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An In-Depth Technical Guide to **2-Chloro-3-(difluoromethoxy)pyrazine**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-3-(difluoromethoxy)pyrazine**, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, plausible synthetic pathways, and key reactivity patterns. The guide emphasizes the compound's role as a versatile building block in modern drug discovery, particularly for developing kinase inhibitors, by leveraging its reactive chlorine atom for cross-coupling reactions and nucleophilic substitutions. Detailed experimental protocols, supported by mechanistic insights and workflow visualizations, are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

The strategic use of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These cyclic structures, containing atoms of at least two different elements in their rings, are ubiquitous in nature and form the core of a vast number of pharmaceuticals.[1]

The Role of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug design.[2] Its presence in essential biomolecules like folic acid and riboflavin highlights its biological relevance.[1] In synthetic drugs, the pyrazine moiety often serves as a bioisostere for other aromatic rings, offering unique properties such as improved metabolic stability, modulated basicity, and the ability to act as a hydrogen bond acceptor. These attributes have led to the development of numerous approved drugs, including the tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib.[1][2]

The Impact of Fluorine-Containing Substituents

The incorporation of fluorine into drug candidates has become a powerful strategy for optimizing pharmacological profiles. The difluoromethoxy group (-OCHF₂) is particularly valuable. It is a lipophilic substituent that can enhance membrane permeability and metabolic stability by blocking potential sites of oxidative metabolism. Its strong electron-withdrawing nature can significantly modulate the electronic properties of the aromatic ring to which it is attached, influencing binding affinities and pKa.[3] This group is often considered a "super-halogen" or "pseudohalogen" due to the unique combination of its steric and electronic effects.[3]

Overview of 2-Chloro-3-(difluoromethoxy)pyrazine as a Research Tool

2-Chloro-3-(difluoromethoxy)pyrazine emerges as a highly valuable building block by combining the desirable features of the pyrazine core with the advantageous properties of the difluoromethoxy group. The presence of a chlorine atom provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecular architectures,

making it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[4]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its effective use in synthesis and for predicting its behavior in biological systems.

Core Molecular Data

The key quantitative descriptors for **2-Chloro-3-(difluoromethoxy)pyrazine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₃ ClF ₂ N ₂ O	PubChemLite[5]
Molecular Weight	180.54 g/mol	Calculated
Monoisotopic Mass	179.9902 Da	PubChemLite[5]
Predicted XlogP	2.0	PubChemLite[5]
Hydrogen Bond Donors	0	PubChemLite
Hydrogen Bond Acceptors	5	PubChemLite

Structural and Electronic Profile

The molecule's structure is characterized by an electron-deficient pyrazine ring, a consequence of the two electronegative nitrogen atoms. This electron deficiency is further intensified by the inductive effects of both the chlorine atom and the strongly electron-withdrawing difluoromethoxy group. This electronic profile makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (S_NAr) and a prime participant in oxidative addition steps of cross-coupling catalytic cycles.

Synthesis and Reactivity

Plausible Synthetic Routes

While specific literature on the synthesis of **2-Chloro-3-(difluoromethoxy)pyrazine** is sparse, a viable route can be proposed based on established methodologies for analogous compounds. A patented method for the synthesis of the isomeric 2-chloro-5-(difluoromethoxy)pyrazine provides a strong precedent.[6] This process involves the reaction of a chlorohydroxypyrazine with a difluoromethylating agent.

A plausible analogous synthesis would start from 3-chloro-2-hydroxypyrazine. The reaction with a reagent like sodium chlorodifluoroacetate in the presence of a suitable base (e.g., cesium carbonate) and solvent (e.g., acetonitrile) would likely yield the target compound. The mechanism involves the generation of a difluorocarbene intermediate which is then trapped by the hydroxyl group of the pyrazine.

Key Reaction Pathways

The synthetic utility of **2-Chloro-3-(difluoromethoxy)pyrazine** stems from the reactivity of its C-Cl bond, which can be selectively targeted for two primary classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

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